molecular formula C18H17N7O B11030621 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

Cat. No.: B11030621
M. Wt: 347.4 g/mol
InChI Key: NCRGJEMRXBDVEJ-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is a complex organic compound that features a quinoline moiety linked to a triazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . The triazole ring is often introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves coupling the quinoline and triazole intermediates with the pyrimidine ring under specific conditions, such as using a base like potassium carbonate in a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines .

Scientific Research Applications

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The triazole ring can also interact with enzymes, inhibiting their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is unique due to its combination of quinoline, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(quinolin-8-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H17N7O/c1-11-9-12(2)21-17(20-11)23-18-22-15(24-25-18)10-26-14-7-3-5-13-6-4-8-19-16(13)14/h3-9H,10H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

NCRGJEMRXBDVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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